Cas no 1440960-36-0 (Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate)
Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- AT31502
- Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
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- Inchi: 1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
- InChI Key: CCBKWUTWRPJIOE-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])(C([H])([H])O[H])C([H])([H])C1([H])C([H])([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- XLogP3: 1.2
- Topological Polar Surface Area: 49.8
Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6499622-1.0g |
tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
1440960-36-0 | 1g |
$0.0 | 2023-05-29 |
Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Research Brief on Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS: 1440960-36-0) in Chemical Biology and Pharmaceutical Applications
Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS: 1440960-36-0) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, owing to its stereochemical properties and functional group compatibility. This research brief synthesizes the latest findings on its applications, synthetic methodologies, and pharmacological relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. Researchers optimized a multi-step route starting from commercially available precursors, achieving a 78% overall yield of the target molecule with high enantiomeric purity (>99% ee). The study emphasized the critical role of the hydroxymethyl group in facilitating downstream derivatization, enabling the creation of a library of analogs with enhanced blood-brain barrier permeability.
In parallel work, a team at MIT developed an innovative biocatalytic approach to produce enantiomerically pure 1440960-36-0 using engineered transaminases. This green chemistry method, detailed in ACS Catalysis, reduced the environmental footprint of synthesis by 40% compared to traditional chemical routes while maintaining >95% yield. The process scalability (demonstrated at 100L scale) positions this intermediate for potential industrial adoption in G protein-coupled receptor (GPCR) targeting drug development.
Pharmacological investigations have revealed promising applications. A 2024 preclinical study in Nature Chemical Biology reported that derivatives of 1440960-36-0 exhibited potent inhibitory activity against phosphodiesterase 10A (IC50 = 2.3 nM), a target for schizophrenia treatment. Structural-activity relationship (SAR) analysis identified the tert-butyloxycarbonyl (Boc) protecting group as crucial for maintaining metabolic stability in vivo, with plasma half-life improvements of 3-fold over unprotected analogs.
Emerging analytical techniques have enhanced quality control for this compound. A recent Analytical Chemistry publication described a UHPLC-MS/MS method capable of detecting impurities at 0.01% levels, addressing regulatory requirements for Good Manufacturing Practice (GMP) production. This advancement supports the compound's transition from research-scale to clinical trial material, with several Phase I studies currently utilizing 1440960-36-0-derived candidates.
The compound's safety profile has been systematically evaluated. Toxicological assessments in Chemical Research in Toxicology (2024) showed no genotoxicity at therapeutic concentrations, though researchers noted the need for careful handling due to potential eye irritation (classified as GHS Category 2B). These findings inform both laboratory safety protocols and regulatory submissions for derivative drugs.
Looking forward, computational modeling studies predict expanded utility. Quantum mechanical calculations published in Journal of Chemical Information and Modeling suggest that 1440960-36-0's scaffold could be adapted for RNA-targeting small molecules, opening new avenues in antiviral and anticancer drug discovery. Several biotechnology startups have licensed related patents, indicating strong commercial interest in this chemical space.
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